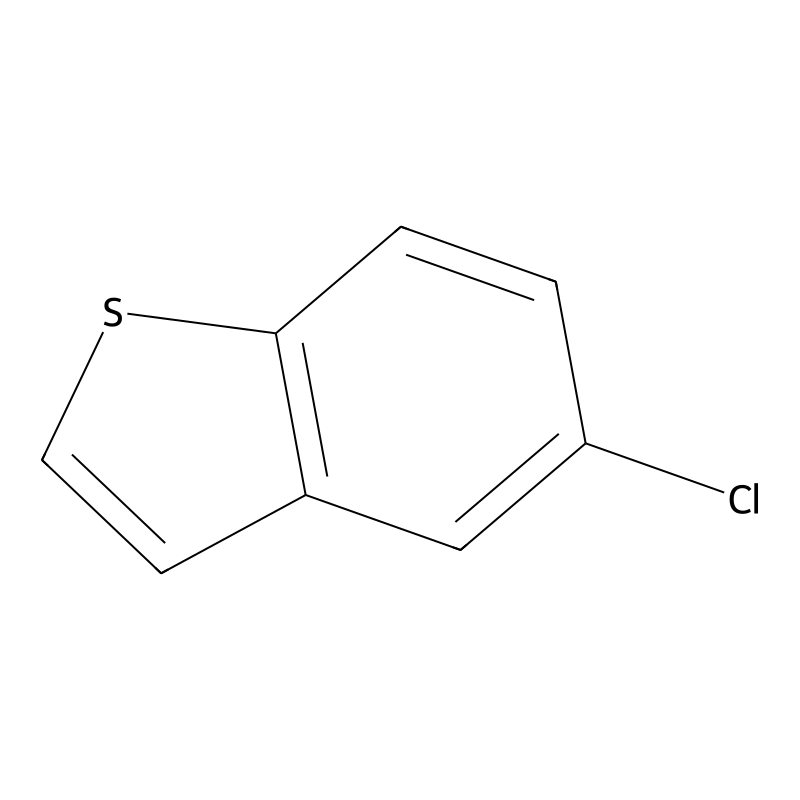

5-Chlorobenzothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

5-Chlorobenzothiophene is a derivative of benzothiophene, a class of aromatic heterocyclic compounds. Aromatic heterocycles are important building blocks in organic synthesis, used to create more complex molecules with various functionalities . The presence of the chlorine atom at the 5th position might influence its reactivity in coupling reactions or substitutions, making it a potentially useful intermediate for the synthesis of other target molecules.

Material Science

Heterocyclic compounds can exhibit interesting physical properties like conductivity or fluorescence. Research into functionalization of 5-Chlorobenzothiophene or incorporation into polymers could lead to novel materials with specific applications in electronics or optoelectronics.

5-Chlorobenzothiophene is a chemical compound with the molecular formula and a molecular weight of approximately 170.64 g/mol. It features a benzothiophene ring structure, characterized by a fused benzene and thiophene ring, with a chlorine atom substituent at the fifth position of the benzothiophene structure. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .

As 5-Chlorobenzothiophene is an intermediate, it doesn't have a direct mechanism of action in biological systems. Its purpose is to be incorporated into the structure of other molecules with specific biological activities.

- Wearing gloves, safety glasses, and protective clothing.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to regulations.

- Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as Friedel-Crafts acylation or alkylation.

- Nucleophilic Substitution: The chlorine can also be replaced by nucleophiles, leading to derivatives that may possess enhanced biological activity.

- Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, potentially leading to more reactive species .

Research indicates that derivatives of benzothiophene, including 5-chlorobenzothiophene, exhibit significant biological activities. These include:

- Antimicrobial Properties: Studies have shown that benzothiophene derivatives can inhibit the growth of multidrug-resistant strains of bacteria like Staphylococcus aureus.

- Anticancer Activity: Some derivatives have demonstrated the ability to interact with enzymes related to cancer proliferation, suggesting potential use as anticancer agents .

- Anti-inflammatory Effects: Compounds in this class have also been investigated for their anti-inflammatory properties, making them candidates for therapeutic applications in chronic inflammatory diseases .

Several methods exist for synthesizing 5-chlorobenzothiophene:

- Halogenation: The chlorination of benzothiophene can be achieved using chlorine gas or chlorinating agents under controlled conditions to selectively introduce the chlorine atom at the desired position.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents onto the benzothiophene framework, facilitating the synthesis of 5-chlorobenzothiophene from suitable precursors .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process, combining multiple steps into a single reaction vessel to enhance efficiency and yield.

5-Chlorobenzothiophene has several applications across different fields:

- Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.

- Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds used in various industrial applications .

Studies on interaction mechanisms reveal that 5-chlorobenzothiophene can bind to specific biological targets such as enzymes or receptors. This binding often results in alterations in cellular pathways, contributing to its observed biological activities. For instance:

- Enzyme Inhibition: Interaction with enzymes involved in bacterial cell wall synthesis has been noted, which is critical for its antimicrobial action.

- Receptor Modulation: Some derivatives have shown potential for modulating receptor activity linked to cancer cell proliferation pathways .

Several compounds share structural similarities with 5-chlorobenzothiophene. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiophene | Base structure without substitutions | Foundational compound for many derivatives |

| 6-Chlorobenzothiophene | Chlorine at position 6 | May exhibit different biological activities |

| 5-Bromobenzothiophene | Bromine instead of chlorine at position 5 | Potentially different reactivity and solubility |

| 7-Chlorobenzothiophene | Chlorine at position 7 | Variability in biological activity |

| 5-Methylbenzothiophene | Methyl group at position 5 | Altered electronic properties affecting activity |

These compounds illustrate how variations in substituents on the benzothiophene ring can lead to significant differences in chemical reactivity and biological activity.

The synthesis of 5-chlorobenzothiophene has traditionally relied on several well-established methodologies that have been developed and refined over decades of organic chemistry research. The most fundamental approach involves direct electrophilic chlorination of benzothiophene using chlorine gas in the presence of aluminum trichloride as a Lewis acid catalyst [1] [2]. This classical method typically operates at temperatures between 0-25°C for 2-6 hours, achieving yields of 65-85% with preferential substitution at the C2 position over C3 [1] [2].

N-Chlorosuccinimide (NCS) represents another cornerstone of classical chlorination chemistry, offering superior handling characteristics compared to chlorine gas [3] [4]. NCS-mediated chlorination can be performed in dichloromethane or acetonitrile solvents at temperatures ranging from room temperature to 80°C, providing yields of 70-90% over reaction times of 1-12 hours [3] [4]. The regioselectivity with NCS typically produces a mixture of C2 and C3 chlorinated products, making it less selective than direct chlorination [3].

Friedel-Crafts acylation followed by reduction has been employed as an indirect route to chlorinated benzothiophenes [5]. This method utilizes acetyl chloride with aluminum trichloride at 0-25°C for 1-4 hours, achieving 55-75% yields with high C2 selectivity [5]. The Hinsberg synthesis, involving α-thiopheneacetic acid with phosphorus pentasulfide at elevated temperatures (200-250°C), provides another classical approach with moderate yields of 45-65% [5].

The Paal-Knorr synthesis offers a ring-closure approach using 1,4-dicarbonyl compounds with phosphorus tetrasulfide at 150-200°C, though yields are generally modest (50-70%) and regioselectivity varies depending on substrate substitution patterns [6] [5].

Regioselective Chlorination Approaches

Modern synthetic chemistry has developed sophisticated methods to achieve precise regiocontrol in benzothiophene chlorination. Sodium hypochlorite pentahydrate (NaOCl·5H₂O) has emerged as a particularly effective reagent for C3-selective chlorination [7] [8] [9]. This method operates in aqueous acetonitrile at 65-75°C, providing yields of 30-65% with excellent C3 selectivity [7] [8]. The mechanism involves formation of a hypochlorous acidium ion that generates a C2-C3 chloronium ion intermediate, leading to S-stabilized C2-carbocation formation and subsequent re-aromatization at the C3 position [7] [8].

Copper-catalyzed chlorination using sodium chloride as the chlorine source represents a breakthrough in green regioselective synthesis [10] [11]. This methodology employs copper chloride catalysis in ethanol or acetonitrile at 80-100°C, achieving yields of 75-95% with high C3 selectivity [10] [11]. The reaction mechanism involves copper-mediated activation of sodium chloride to generate electrophilic chlorine species [10].

Iron(III)-mediated chlorocyclization using ferric chloride with NCS provides another regioselective approach, operating at 25-70°C in dichloromethane with yields of 60-85% and excellent C3 selectivity [12] [10]. This method offers the advantage of mild reaction conditions and broad functional group tolerance [12].

Electrochemical chlorination in continuous-flow systems represents a highly sustainable regioselective approach [13] [14]. Using potassium iodide or bromide as halogen sources with carbon and platinum electrodes, this method achieves 70-90% yields at room temperature with C3 selectivity [13]. The electrochemical approach eliminates the need for chemical oxidants and allows precise control of reaction conditions through current and flow rate adjustment [13].

C3-Chlorination of C2-Substituted Benzothiophene Derivatives

The selective functionalization of C2-substituted benzothiophenes at the C3 position presents unique synthetic challenges that have been addressed through specialized methodologies. The most significant advancement in this area involves the use of sodium hypochlorite pentahydrate for direct C3-chlorination of C2-substituted derivatives [7] [8] [9].

This methodology tolerates various C2 substituents including vinyl and alkyl groups, though the presence of alcohols leads to competing oxidation reactions at the heterobenzylic position [7] [8]. Reactions performed at optimal temperatures (65-75°C) in aqueous acetonitrile provide variable yields (30-65%) depending on the nature of the C2 substituent [7] [8]. The presence of carbonyl groups at the C2 position inhibits the halogenation reaction, while benzofuran substrates lead to highly exothermic reactions through peroxide intermediate formation [7] [8].

Mechanistic studies using density functional theory (DFT) calculations have revealed that the heteroatom facilitates formation of a hypochlorous acidium ion, which serves to generate a C2-C3 chloronium ion intermediate in a stepwise manner [7] [8]. This leads to formation of an S-stabilized C2-carbocation that undergoes re-aromatization to yield the corresponding C3-chlorinated products [7] [8].

Alternative approaches include the use of N-chlorosuccinimide under specific conditions, which provides C3-chlorinated products in 40-50% yields with minimal oxidation side reactions [15]. However, this method generally shows lower efficiency compared to the sodium hypochlorite approach [15].

One-pot Synthetic Protocols

One-pot methodologies have gained significant attention due to their operational simplicity, reduced waste generation, and improved overall efficiency. Palladium-catalyzed cyclization of o-haloethynylbenzenes with sulfur represents a versatile one-pot approach [16] [17]. This method employs PdI₂/KI catalytic systems and operates over 6-12 hours to provide yields of 70-95% with broad substrate scope [16] [17].

Copper-catalyzed S-arylation of o-bromoacetonitriles with dithioesters offers another efficient one-pot protocol [18] [19]. Using copper iodide catalysis over 4-8 hours, this method achieves yields of 62-78% with good functional group tolerance [18] [19]. The protocol involves sequential base-mediated condensation followed by intramolecular copper-catalyzed arylthiolation of in situ generated enethiolates [18].

Radical cyclization approaches utilize tetraethylammonium bromide catalysis with disulfides and alkynyl esters [20]. These reactions typically require 12-24 hours but provide yields of 65-85% with moderate substrate scope [20]. The radical mechanism involves formation of alkenyl radical intermediates followed by selective cyclization [20].

Electrophilic cyclization using iodine or phenyliodine diacetate provides rapid access to chlorinated benzothiophenes [21] [10]. These reactions typically complete within 2-6 hours, achieving yields of 55-82% with good substrate scope [21] [10].

Base-promoted cyclization of propargyl compounds offers a metal-free alternative, though with more limited scope [22]. Using potassium carbonate over 8-16 hours, yields of 60-80% can be achieved under mild conditions [22].

Catalytic Approaches to Synthesis

Modern catalytic methodologies have revolutionized benzothiophene synthesis through improved selectivity, efficiency, and functional group tolerance. Palladium catalysis remains the most versatile approach, with applications ranging from direct C-H functionalization to complex cyclization reactions [23] [24] [25].

Palladium-catalyzed C-H arylation using heterogeneous Pd/C and copper chloride provides completely regioselective C3 functionalization [24]. This dual catalytic system operates under ligand-free conditions and shows insensitivity to air and moisture, making it operationally simple [24]. The reaction couples benzothiophenes with aryl chlorides under mild conditions [24].

Copper catalysis has emerged as a cost-effective alternative for various transformations [10] [23]. Copper-mediated electrophilic chlorocyclization using sodium chloride as the chlorine source represents a particularly green approach [10]. This methodology operates in ethanol or acetonitrile and provides excellent yields with high regioselectivity [10].

Iron catalysis offers another sustainable option, particularly for halocyclization reactions [12]. Iron(III)-mediated 5-endo-dig iodocyclization of alkynylthioanisoles provides efficient access to halogenated benzothiophenes under mild conditions [12].

Photocatalysis using visible light has gained prominence as an environmentally friendly approach [26] [20]. Eosin Y-catalyzed reactions enable diverse functionalizations including thiocyanation, phosphorylation, and sulfonylation under mild conditions [20]. These methods typically operate at room temperature and can utilize sunlight as the energy source [26].

Green Chemistry and Sustainable Synthesis Methods

The development of environmentally benign synthetic methods has become increasingly important in modern organic chemistry. Electrochemical synthesis represents one of the most promising green approaches [13] [27] [28]. These methods utilize electrons as traceless reagents, eliminating the need for stoichiometric chemical oxidants [13]. Flow electrochemistry systems enable precise control of reaction conditions and facilitate scale-up operations [13].

Visible light photocatalysis offers exceptional sustainability benefits [26] [20]. These reactions can operate using sunlight as the energy source and typically require minimal additives [26]. Photocatalytic methods show broad functional group tolerance and can achieve excellent yields under mild conditions [20].

Metal-free synthesis approaches have gained significant attention for their reduced environmental impact [22] [20]. Base-promoted cyclization reactions using simple inorganic bases provide access to benzothiophenes without transition metal catalysts [22]. Silica gel-assisted cyclization offers another metal-free alternative with good yields and operational simplicity [20].

Water as solvent represents a highly sustainable approach for benzothiophene synthesis [29]. Three-component domino reactions in aqueous media provide efficient access to complex benzothiophene derivatives at room temperature [29]. These methods typically show excellent functional group tolerance and can be easily scaled up [29].

Microwave-assisted synthesis reduces energy consumption and reaction times significantly [30]. These methods typically achieve comparable or superior yields compared to conventional heating while reducing overall environmental impact [30].

Solvent-free conditions minimize waste generation and simplify product isolation [30]. Grinding techniques and neat reactions provide efficient alternatives to traditional solvent-based approaches [31].

Scale-up and Industrial Production Processes

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including cost, safety, environmental impact, and regulatory compliance. Batch production methods currently dominate industrial benzothiophene manufacturing [32] [33], though continuous flow processes are gaining adoption for their improved efficiency and safety profiles [13].

Cost considerations favor methods using inexpensive reagents and catalysts [34] [35]. Sodium hypochlorite and sodium chloride-based methods offer significant cost advantages over precious metal catalysts [10] [11]. The recovery and recycling of catalyst systems becomes critical for economic viability in large-scale operations [34].

Safety profiles vary significantly among different synthetic approaches [34] [35]. Traditional chlorine gas methods require specialized handling equipment and extensive safety measures [2] [36]. Green methods using mild reagents and aqueous solvents generally offer superior safety characteristics [29] [11].

Waste minimization has become a primary concern in industrial production [34] [29]. One-pot protocols and catalytic methods significantly reduce waste generation compared to multi-step classical approaches [18] [19]. Electrochemical and photochemical methods produce minimal chemical waste [13] [26].

Equipment requirements influence the feasibility of industrial implementation [34] [35]. Methods requiring specialized equipment for handling toxic gases or maintaining strict atmospheric conditions increase capital and operational costs [2]. Standard reactor systems compatible with aqueous or alcoholic solvents offer significant advantages [10] [11].

Process robustness and reproducibility are essential for reliable industrial production [37] [34]. Catalytic methods generally provide superior batch-to-batch consistency compared to stoichiometric approaches [24] [10]. Continuous flow processes offer enhanced process control and reduced variability [13].

Regulatory compliance considerations increasingly favor green chemistry approaches [29] [31]. Methods using benign solvents and reagents generally face fewer regulatory hurdles and environmental restrictions [11] [29]. The pharmaceutical industry particularly values processes that minimize potential impurities and toxic byproducts [38] [39].

Industrial scale-up efforts have demonstrated the successful implementation of several methodologies. Polymer production processes for thiophene derivatives have shown the viability of large-scale synthesis using environmentally friendly approaches [34]. Pharmaceutical applications have driven the development of robust, scalable methods for specific benzothiophene derivatives [35] [38].